molecular formula C25H33N3O4S B2806591 3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea CAS No. 850934-46-2

3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea

Cat. No.: B2806591
CAS No.: 850934-46-2
M. Wt: 471.62
InChI Key: YLFMTHOLNJFPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives, such as the one you mentioned, are a class of compounds that have a wide range of biological activities . They are found in many important synthetic drug molecules and have been used in the treatment of various diseases . The compound you mentioned is a thiourea derivative, which are known for their diverse biological activities.


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzopyrrole nucleus (indole), which is aromatic in nature due to the presence of 10 π-electrons . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Chemotherapeutic Potential

Indolylalkylthioureas, compounds closely related to the chemical structure , have been synthesized and evaluated for their chemotherapeutic properties. For instance, the reaction of 5-methoxytryptamine with aryl isothiocyanates has led to the synthesis of unsymmetrical disubstituted N-β-3-indolylethyl-N'-phenylthioureas. These compounds have been subjected to chemotherapeutic studies, highlighting their potential in drug development (Pershin et al., 2004).

Antimicrobial and Antioxidant Activities

Research on thiourea derivatives, including those structurally similar to the compound , has also explored their antimicrobial and antioxidant activities. Biginelli reaction derivatives have been synthesized, showcasing moderate to good antioxidant and antimicrobial properties. This emphasizes the potential application of such compounds in developing new antimicrobial agents with additional benefits like antioxidant properties (Youssef & Amin, 2012).

Pharmacological Activities

The synthesis and pharmacological evaluation of indole derivatives, including thioureas, indicate a broad spectrum of potential therapeutic applications. These compounds have been designed and synthesized, with some showing significant antiparkinsonian activity and neuroprotective properties. This suggests their usefulness in developing treatments for neurological disorders such as Parkinson's disease (Azam et al., 2009).

Tuberculostatic Activity

Indolylalkylthioureas have been studied for their tuberculostatic activity, demonstrating the potential of these compounds in addressing tuberculosis. This research avenue showcases the potential application of compounds like "3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea" in developing new treatments for bacterial infections (Pershin et al., 2004).

Mechanism of Action

The mechanism of action of similar compounds often involves inhibiting tubulin polymerization, which can lead to antiproliferative activities against various cancer cell lines .

Future Directions

The future directions for research on similar compounds often involve further development of tubulin polymerization inhibitors . These compounds have shown promise in their in vitro antiproliferative activities against various cancer cell lines .

Properties

IUPAC Name

3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-7-26-25(33)28(15-17-12-22(30-4)24(32-6)23(13-17)31-5)11-10-19-16(2)27-21-9-8-18(29-3)14-20(19)21/h8-9,12-14,27H,7,10-11,15H2,1-6H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFMTHOLNJFPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CCC1=C(NC2=C1C=C(C=C2)OC)C)CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.